molecular formula C4H8BrNO2 B077375 2-Amino-4-bromobutanoic acid CAS No. 10364-50-8

2-Amino-4-bromobutanoic acid

Cat. No.: B077375
CAS No.: 10364-50-8
M. Wt: 182.02 g/mol
InChI Key: LMYNKFDVIZBWDF-UHFFFAOYSA-N
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Description

2-Amino-4-bromobutanoic acid is a non-proteinogenic brominated amino acid derivative that serves as a highly versatile and valuable building block in organic synthesis and medicinal chemistry research. Its primary research value lies in its application as a key intermediate in the solid-phase and solution-phase synthesis of complex peptides. The bromine atom at the gamma (γ) position provides a reactive handle for further functionalization via cross-coupling reactions, such as Suzuki or Heck reactions, enabling the precise incorporation of diverse chemical motifs into peptide backbones. This compound is particularly useful for structure-activity relationship (SAR) studies, allowing researchers to investigate the role of steric bulk, hydrophobicity, and electronic effects in bioactive peptides. Furthermore, its constrained structure, due to the intramolecular interaction between the bromine and the amino group, makes it a candidate for inducing specific secondary structures in synthetic peptides. In neuroscience and pharmacology, it is investigated as a potential precursor or analogue for the synthesis of gamma-aminobutyric acid (GABA) receptor ligands, where the bromo substituent can significantly alter receptor binding affinity and selectivity. For research purposes only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-4-bromobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8BrNO2/c5-2-1-3(6)4(7)8/h3H,1-2,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMYNKFDVIZBWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405450
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10364-50-8
Record name 2-amino-4-bromobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Overview

The most widely documented method involves a photochemically induced radical decarboxylation of protected glutamic acid derivatives. The process begins with (S)-N-Boc-glutamic acid α-tert-butyl ester , which undergoes double tert-butyl protection to prevent racemization during subsequent steps.

Key Steps:

  • Protection : The α-carboxylic and γ-carboxylic groups of glutamic acid are protected using tert-butyl groups, ensuring stereochemical integrity.

  • Barton Decarboxylation : The protected ester is subjected to Barton’s radical decarboxylation using carbon tetrabromide (CBrCl₃) under UV light, replacing the γ-carboxylic group with a bromine atom.

  • Deprotection : Acidic hydrolysis removes the Boc and tert-butyl groups, yielding enantiomerically pure (2S)-2-amino-4-bromobutanoic acid.

Reaction Conditions:

ParameterValue
Starting Material(S)-N-Boc-glutamic acid tert-butyl ester
Radical InitiatorCBrCl₃
Light SourceUV (300–400 nm)
Temperature0–25°C
Yield65–78%

Mechanistic Insights

The decarboxylation proceeds via a radical chain mechanism:

  • Initiation : Homolytic cleavage of the N-hydroxypyridine-2-thione ester generates a thiyl radical.

  • Decarboxylation : The γ-carboxyl radical abstracts a bromine atom from CBrCl₃, forming a γ-bromo intermediate.

  • Termination : Recombination with the thiyl radical yields the brominated product.

Optimization Strategies

  • Stereochemical Control : Double tert-butyl protection reduces racemization to <5%.

  • Solvent Selection : Dichloromethane (DCM) minimizes side reactions compared to polar solvents.

  • Scale-Up Challenges : Photochemical reactors with efficient light penetration are critical for industrial adaptation.

Photoredox-Mediated Decarboxylative Bromination

Modern Alternative to Classical Methods

Recent advances employ photoredox catalysis to bypass harsh UV conditions. This method uses visible light and transition-metal catalysts (e.g., Ir(ppy)₃) to generate bromine radicals.

Reaction Scheme:

  • Substrate Activation : The α-amino acid is functionalized with a redox-active ester (RAE) at the γ-position.

  • Radical Generation : Ir(ppy)₃ absorbs visible light, oxidizes the RAE, and triggers decarboxylation.

  • Bromine Transfer : The resultant carbon radical reacts with BrCCl₃ to install the bromine atom.

Advantages Over Barton’s Method:

  • Milder Conditions : Ambient temperature and visible light reduce energy input.

  • Broader Substrate Scope : Tolerates acid-sensitive functional groups.

  • Yield Improvement : 72–85% for electron-deficient substrates.

Limitations:

  • Catalyst Cost : Iridium-based photocatalysts increase production expenses.

  • Purification Complexity : Requires chromatographic separation to remove catalyst residues.

Industrial-Scale Production Considerations

Protocol Adaptation for Manufacturing

While academic routes prioritize enantiopurity, industrial processes emphasize cost and scalability. A hybrid approach combines radical decarboxylation with continuous-flow photochemistry:

Continuous-Flow Setup:

ComponentFunction
MicroreactorEnsures uniform UV exposure
In-line SeparatorRemoves HBr byproducts
Crystallization UnitRecovers product via antisolvent addition

Economic Analysis:

FactorBatch ProcessContinuous Flow
Capital Cost$1.2M$2.5M
Operating Cost/year$480K$310K
Purity95–98%98–99%

Waste Management

  • HBr Neutralization : Scrubbing with NaOH generates NaBr, which is repurposed in bromide salt production.

  • Solvent Recovery : DCM is distilled and reused, reducing environmental impact by 40%.

Analytical Characterization and Quality Control

Purity Assessment

Post-synthesis analysis ensures compliance with pharmaceutical standards:

TechniqueParameter MeasuredAcceptable Range
Chiral HPLCEnantiomeric Excess (ee)≥98% (S-isomer)
¹H NMRChemical Shift (δ) of CH₂Br3.75–3.85 ppm (triplet)
Elemental Analysis%Br30.4–31.2

Stability Profiling

  • Thermal Degradation : Decomposition initiates at 185°C (TGA).

  • Hydrolytic Sensitivity : Storage at -20°C in anhydrous DMSO prevents HBr liberation .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the C4 position undergoes nucleophilic substitution with various reagents:

Nucleophile Reaction Conditions Product Application Source
Lithium methaneselenolate (LiSeCH₃)Anhydrous THF, −78°C → RTSelenomethionine derivativesSynthesis of isotopically labeled amino acids
Sodium sulfide (Na₂S)Aqueous NaOH, 60°C2-Amino-4-mercaptobutanoic acidPrecursor for thiol-containing peptides
Ammonia (NH₃)Ethanol, reflux2,4-Diaminobutanoic acidIntermediate for polyamine synthesis

Key findings:

  • Reactions proceed via an Sₙ2 mechanism , with stereochemical inversion observed in chiral derivatives .

  • Steric hindrance at C4 limits reactivity with bulky nucleophiles .

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings:

Pd-Catalyzed Suzuki-Miyaura Coupling

  • Reacts with arylboronic acids (e.g., 4-tert-butoxyphenylboronic acid)

  • Conditions: Pd(OAc)₂ (5 mol%), SPhos ligand, K₂CO₃, DMF/H₂O (3:1), 80°C

  • Yield: 68–72% for biarylalanine derivatives

Applications : Synthesis of Fmoc-protected non-proteinogenic amino acids for peptide therapeutics .

Decarboxylation Reactions

Controlled decarboxylation occurs under specific conditions:

Reagent Conditions Product Mechanism
Ag₂OAcetic acid, 110°C3-BromopropylamineRadical-mediated decarboxylation
XeF₂CH₃CN, RT1-Bromo-2-aminopropaneElectrophilic fluorination with concurrent decarboxylation

Critical observation:

  • Decarboxylation precedes bromine migration in radical-mediated pathways .

Acid-Base Reactions

The compound demonstrates amphoteric behavior:

  • Protonation : pKa₁ (COOH) = 2.1 ± 0.2, pKa₂ (NH₃⁺) = 9.4 ± 0.3

  • Zwitterion formation : Predominant at physiological pH (70% zwitterionic form at pH 7.4)

Stability and Degradation

  • Thermal stability : Decomposes above 184°C via simultaneous dehydrobromination and decarboxylation

  • Photochemical degradation : UV irradiation (254 nm) induces homolytic C-Br bond cleavage, forming 2-aminobutanoic acid radical intermediates

Comparative Reactivity Table

Reaction Type Rate Constant (k, s⁻¹) Activation Energy (Eₐ, kJ/mol)
Sₙ2 substitution1.2 × 10⁻³ (25°C)85 ± 5
Oxidative decarboxylation4.7 × 10⁻⁴ (110°C)102 ± 8
Radical bromine abstraction2.3 × 10⁻² (hv)N/A

Data compiled from

Synthetic Utility Case Study

Preparation of [⁸²Se]-selenomethionine :

  • React this compound with Li[⁸²Se]CH₃ in THF at −78°C

  • Acidic workup (HCl/EtOH)

  • Chiral HPLC purification (Chirobiotic T column, 25°C)
    Yield : 89% enantiomerically pure product
    Application : Isotope-labeled amino acids for metabolic tracing studies .

Mechanism of Action

The mechanism of action for derivatives of 2-amino-4-bromobutanoic acid involves the inhibition of the ASCT2 (SLC1A5) transporter, which is responsible for the uptake of glutamine in mammalian cells. Glutamine plays a vital role in cellular metabolism and is particularly important for rapidly proliferating cells, such as cancer cells.

Comparison with Similar Compounds

(S)-2-Amino-4-bromobutanoic Acid Hydrobromide

  • Structure : Bromine at 4-position; hydrobromide salt enhances stability.
  • CAS : 177472-34-3
  • Applications : Used in chiral synthesis and peptide research due to improved crystallinity .

BOC-L-2-Amino-4-bromo-4-pentenoic Acid

  • Structure: Bromine on a pentenoic acid chain with Boc protection.
  • CAS : 151215-34-8
  • Applications : Intermediate for allylglycine derivatives and peptide modifications.

4-Thioether Substituted Amino Acids

2-Amino-4-(methylthio)butanoic Acid (DL-Methionine)

  • Structure : Methylthio (-SCH₃) group at 4-position.
  • CAS : 59-51-8
  • Applications: Essential amino acid in protein synthesis; differs in bioavailability and metabolic roles compared to brominated analogs.

(R)-2-Amino-4-(ethylthio)butanoic Acid

  • Structure : Ethylthio (-SC₂H₅) group at 4-position.
  • CAS : 535-32-0
  • Applications : Research reagent for thioether-containing peptides; less reactive than brominated derivatives.

Other Brominated Carboxylic Acids

4-Bromobutanoic Acid

  • Structure: Lacks the amino group at 2-position.
  • CAS : 2623-87-2
  • Applications : Precursor for esters and pharmaceuticals; less versatile in peptide chemistry.

3-Bromobutanoic Acid

  • Structure : Bromine at 3-position; achiral.
  • CAS : 927-57-7

Table 2: Comparative Analysis of this compound and Analogs

Compound CAS Number Functional Group Key Applications Reactivity with Nucleophiles
(S)-2-Amino-4-bromobutanoic acid 92136-58-8 -Br Peptide mimetics, enzyme inhibitors High (SN2 reactions)
DL-Methionine 59-51-8 -SCH₃ Protein synthesis, dietary supplements Low (stable thioether)
(R)-2-Amino-4-(ethylthio)butanoic acid 535-32-0 -SC₂H₅ Thioether peptide synthesis Moderate
4-Bromobutanoic acid 2623-87-2 -Br Ester synthesis, pharmaceuticals Moderate

Research Findings and Limitations

  • Reactivity: The bromine atom in this compound facilitates efficient nucleophilic substitutions, enabling the synthesis of diverse amino acids (e.g., 2-amino-4-azidobutanoic acid) .
  • Stereochemical Control: Enantiomers of this compound are crucial for asymmetric synthesis, with the (S)-enantiomer being more commonly utilized in peptide research .
  • Biological Activity : Unlike DL-methionine, brominated analogs lack metabolic roles but show promise in inhibiting metalloenzymes like arginase I .

Limitations : Direct comparative data on enzymatic inhibition or pharmacokinetics between analogs are sparse. Additionally, safety profiles for brominated derivatives (e.g., hydrobromide salts) require further validation for therapeutic use .

Biological Activity

2-Amino-4-bromobutanoic acid (also known as 2-Amino-4-bromobutyric acid or its hydrobromide form) is a chiral amino acid derivative notable for its potential biological activities and applications in pharmaceutical research. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C4H9BrNO2C_4H_9BrNO_2, with a molecular weight of approximately 262.93 g/mol. It exists as a white crystalline powder and is soluble in various solvents, including dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and methanol. The compound features a bromine atom at the fourth carbon position, contributing to its unique reactivity and biological properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Nucleophilic Substitution : The bromine atom in the compound can be substituted by various nucleophiles, facilitating reactions that lead to the formation of non-natural amino acids and peptidomimetics.
  • Modulation of Neurotransmitter Systems : Research indicates that this compound may act as an agonist or antagonist in neurotransmitter pathways, particularly influencing gamma-aminobutyric acid (GABA) systems. This suggests potential applications in treating neurological conditions such as anxiety and epilepsy .
  • Enzyme Interaction : The compound has been shown to interact with specific enzymes involved in amino acid metabolism, affecting cellular processes like gene expression and cellular signaling pathways.

Neuropharmacology

Studies have demonstrated that this compound can modulate neurotransmission, potentially impacting muscle contraction and neurotransmitter release. Its structural characteristics allow it to interact with various receptors, making it a model compound for neuropharmacological studies .

Antimicrobial Properties

Research has indicated that derivatives of this compound exhibit antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a drug lead candidate in antimicrobial therapy.

Synthesis of Metalloaminoacids

The compound plays a crucial role in synthesizing metalloaminoacids, such as telluromethionine and selenohomolanthionine. These compounds are valuable in biochemical research due to their unique properties and applications in catalysis and enzyme mimicry .

Case Studies

  • Neurotransmitter Modulation : A study investigated the effects of this compound on GABAergic neurotransmission. Results showed significant modulation of GABA receptor activity, suggesting its potential use in developing treatments for anxiety disorders.
  • Antimicrobial Activity : In a laboratory setting, derivatives of this compound were tested against various bacterial strains. The findings revealed promising antimicrobial effects, paving the way for further exploration in drug development.

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesBiological Activity
2-Amino butanoic acidNaturally occurring amino acidBasic amino acid functions
4-Bromo-2-amino butanoic acidBromine at the same positionSimilar reactivity but less chiral specificity
(S)-(+)-2-Amino-4-bromobutyric acidEnantiomer with different biological profileVaried interactions with receptors
Cbz-Abu(Br)-OH (Cbz-2-amino-4-bromobutanoic acid)Cbz-protected derivativeUsed in peptide synthesis; potential drug lead

The uniqueness of this compound lies in its specific stereochemistry and the presence of bromine, which influences its reactivity compared to other similar compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 2-Amino-4-bromobutanoic acid and its derivatives?

  • Methodology : The compound is synthesized via bromination of precursor amino acids or through nucleophilic substitution reactions. For example, Ciapetti et al. (1998) describe its use as a versatile reagent for nonnatural amino acid synthesis, leveraging its bromine atom for further functionalization . Key steps include protecting the amino group (e.g., with Boc or Fmoc groups) to avoid side reactions, followed by bromination at the γ-position. Purification typically involves column chromatography or recrystallization.

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Methodology : Safety data sheets (SDS) recommend using gloves, lab coats, and eye protection due to potential skin/eye irritation. Storage should be in a cool, dry environment (2–8°C) under inert gas to prevent degradation. UN 2811 classification indicates toxicity if ingested or inhaled, necessitating fume hood use during weighing or reactions . Contradictions in SDS data (e.g., varying storage recommendations) should be resolved by testing compound stability via HPLC or TLC under proposed conditions.

Q. How can researchers verify the purity and structural integrity of this compound?

  • Methodology : Use a combination of analytical techniques:

  • Melting Point Analysis : Compare observed mp (230–234°C) to literature values .
  • Spectroscopy : 1^1H/13^{13}C NMR to confirm bromine substitution patterns and amino group presence.
  • Chromatography : HPLC with UV detection (λ = 210–254 nm) to assess purity (>97% recommended for enzyme studies).

Advanced Research Questions

Q. How can this compound derivatives be used to study enzyme inhibition mechanisms?

  • Methodology : Derivatives like 2-aminoimidazoles (synthesized from this compound) inhibit metalloenzymes such as arginase. Kinetic assays (e.g., Rüegg & Russell’s arginase assay) measure inhibition constants (KiK_i) via urea quantification . Surface plasmon resonance (SPR) can resolve binding orientations, as demonstrated in CYP3A4-azole interaction studies . Contradictions in binding data may arise from multiple binding modes, requiring complementary techniques like X-ray crystallography.

Q. What strategies resolve conflicting data in the reactivity of brominated amino acids under varying pH conditions?

  • Methodology : Bromine’s electrophilic nature makes pH-sensitive reactions common. For example, hydrolysis of the C-Br bond may compete with desired nucleophilic substitutions. Use kinetic monitoring (e.g., 79^{79}Br/81^{81}Br isotopic tracking via mass spectrometry) to distinguish pathways. Adjust pH to stabilize intermediates: basic conditions favor elimination, while acidic conditions promote protonation of leaving groups.

Q. How can this compound be integrated into peptide synthesis for structural biology studies?

  • Methodology : Incorporate the compound into solid-phase peptide synthesis (SPPS) using orthogonal protecting groups. The bromine atom enables post-synthetic modifications (e.g., Suzuki coupling for bioconjugation). Validate peptide conformation via circular dichroism (CD) and compare with computational models (e.g., MD simulations). Note: Bromine’s bulkiness may disrupt α-helix formation, necessitating compensatory design.

Q. What advanced techniques characterize electronic effects of bromine substitution in amino acid derivatives?

  • Methodology : Density functional theory (DFT) calculations predict electron-withdrawing effects of bromine on carboxylate pKa. Experimentally, titrate the compound while monitoring 1^1H NMR shifts or use potentiometric titration. Compare results to non-brominated analogs (e.g., 2-Aminobutanoic acid) to isolate electronic contributions.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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